Cas no 2172631-99-9 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-phenylpropanoic acid)

3-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-phenylpropanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include an α,β-unsaturated amide linkage and a phenylalanine-like backbone, offering unique conformational constraints in peptide design. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly valuable for introducing rigidified segments or studying structure-activity relationships in bioactive peptides. Its synthetic utility lies in the compatibility with standard solid-phase peptide synthesis protocols, allowing precise incorporation at desired positions. The unsaturated moiety may serve as a potential site for further functionalization or as a spectroscopic probe.
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-phenylpropanoic acid structure
2172631-99-9 structure
商品名:3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-phenylpropanoic acid
CAS番号:2172631-99-9
MF:C28H26N2O5
メガワット:470.516447544098
CID:6121174
PubChem ID:165763936

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-phenylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-phenylpropanoic acid
    • 2172631-99-9
    • EN300-1511184
    • 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-2-phenylpropanoic acid
    • インチ: 1S/C28H26N2O5/c31-26(30-17-24(27(32)33)19-9-2-1-3-10-19)15-8-16-29-28(34)35-18-25-22-13-6-4-11-20(22)21-12-5-7-14-23(21)25/h1-15,24-25H,16-18H2,(H,29,34)(H,30,31)(H,32,33)/b15-8+
    • InChIKey: CMSPZBPWZYDWPI-OVCLIPMQSA-N
    • ほほえんだ: O(C(NC/C=C/C(NCC(C(=O)O)C1C=CC=CC=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 470.18417193g/mol
  • どういたいしつりょう: 470.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 740
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-phenylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1511184-5000mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-2-phenylpropanoic acid
2172631-99-9
5000mg
$9769.0 2023-09-27
Enamine
EN300-1511184-500mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-2-phenylpropanoic acid
2172631-99-9
500mg
$3233.0 2023-09-27
Enamine
EN300-1511184-100mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-2-phenylpropanoic acid
2172631-99-9
100mg
$2963.0 2023-09-27
Enamine
EN300-1511184-1000mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-2-phenylpropanoic acid
2172631-99-9
1000mg
$3368.0 2023-09-27
Enamine
EN300-1511184-250mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-2-phenylpropanoic acid
2172631-99-9
250mg
$3099.0 2023-09-27
Enamine
EN300-1511184-50mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-2-phenylpropanoic acid
2172631-99-9
50mg
$2829.0 2023-09-27
Enamine
EN300-1511184-10000mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-2-phenylpropanoic acid
2172631-99-9
10000mg
$14487.0 2023-09-27
Enamine
EN300-1511184-1.0g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-2-phenylpropanoic acid
2172631-99-9
1g
$0.0 2023-06-05
Enamine
EN300-1511184-2500mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-2-phenylpropanoic acid
2172631-99-9
2500mg
$6602.0 2023-09-27

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-phenylpropanoic acid 関連文献

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-phenylpropanoic acidに関する追加情報

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-phenylpropanoic Acid: A Comprehensive Overview

The compound 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-phenylpropanoic acid, identified by the CAS number 2172631-99-9, is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals, materials science, and biochemistry. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a butenamide moiety, and a phenylpropanoic acid component. These structural elements contribute to its unique chemical properties and functional versatility.

Recent studies have highlighted the potential of this compound in drug delivery systems. The Fmoc group, a well-known protecting group in peptide synthesis, has been utilized to enhance the stability and bioavailability of therapeutic agents. Researchers have demonstrated that the incorporation of the Fmoc group into drug molecules can significantly improve their solubility and reduce toxicity, making this compound a promising candidate for next-generation pharmaceuticals. Furthermore, the butenamide moiety within the molecule has been shown to exhibit anti-inflammatory properties, which could be leveraged in the development of novel anti-inflammatory drugs.

In addition to its pharmaceutical applications, this compound has garnered attention in the field of materials science. The phenylpropanoic acid component is known for its ability to form stable amide bonds, which are crucial in polymer synthesis. Recent advancements in polymer chemistry have explored the use of this compound as a building block for creating biodegradable polymers with enhanced mechanical properties. These polymers have potential applications in tissue engineering and sustainable packaging materials.

The synthesis of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-phenylpropanoic acid involves a multi-step process that combines techniques from organic synthesis and peptide chemistry. Key steps include the coupling of the Fmoc group with the butenamide moiety and subsequent functionalization with the phenylpropanoic acid component. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets stringent quality standards for both research and industrial applications.

From an environmental perspective, this compound has been evaluated for its biodegradability and eco-friendliness. Studies indicate that under specific conditions, such as those found in composting environments, the molecule can undergo controlled degradation without releasing harmful byproducts. This property aligns with current trends toward sustainable chemistry and green manufacturing processes.

In conclusion, 3-4-{(9H-fluoren-9-yllmethoxycarbonyl}amino)butenamide derivatives like CAS 2172631 99 9 are at the forefront of chemical innovation. Their unique structure enables a wide range of applications across multiple disciplines, from drug development to materials science. As research continues to uncover new functionalities and optimization strategies for these compounds, they are poised to play an increasingly important role in advancing modern science and technology.

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